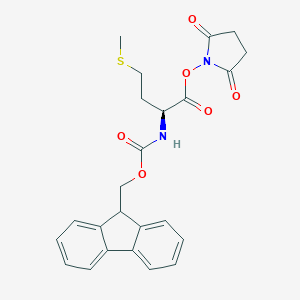

Fmoc-Met-Osu

Description

N-Fluorenylmethyloxycarbonyl-L-methionine N-hydroxysuccinimide ester (Fmoc-Met-OSu) is a key reagent in solid-phase peptide synthesis (SPPS), particularly for introducing methionine residues under Fmoc-based protection strategies. Its molecular formula is C₂₄H₂₄N₂O₆S, with a molecular weight of 468.52 g/mol and CAS number 112913-64-1 . This compound is widely utilized in combinatorial library synthesis and on-bead screening protocols due to its ability to acylate resin-bound amines selectively. However, its reactivity and hydrolysis kinetics differ significantly from structurally similar compounds, impacting its application efficiency .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6S/c1-33-13-12-20(23(29)32-26-21(27)10-11-22(26)28)25-24(30)31-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,25,30)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHGGWPKXOCXAB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protocol:

-

Silylation of Methionine : Methionine is treated with a silylating agent (e.g., hexamethyldisilazane, HMDS) in DCM at reflux (40–50°C) for 1–2 hours. This step protects reactive amine and carboxyl groups, preventing undesired side reactions.

-

Fmoc-OSu Coupling : Fmoc-OSu (1.0–1.2 eq.) is added to the silylated methionine in DCM at 25°C. The reaction completes within 4–6 hours, achieving yields >85%.

-

Deprotection and Isolation : The silyl groups are removed via aqueous workup, and the product is isolated via precipitation or crystallization.

Table 1: Comparative Analysis of Silylation vs. Non-Silylation Methods

| Parameter | Silylation Method | Classical Method |

|---|---|---|

| Yield (%) | 85–92 | 70–78 |

| Reaction Time (h) | 4–6 | 12–24 |

| Purity (HPLC, %) | 98–99 | 95–97 |

| Racemization Risk | <1% | 3–5% |

This method minimizes racemization and improves scalability, making it suitable for pharmaceutical-grade synthesis.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

In SPPS, this compound is employed for on-resin coupling. Recent advancements highlight the importance of solvent systems and additives:

-

Solvent Compatibility : Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are standard, but mixtures with dichloromethane (1:1 v/v) enhance solubility of hydrophobic peptides.

-

Additives : 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® (1–4 eq.) suppress side reactions during activation, improving coupling efficiency to >99%.

Table 2: Coupling Efficiency of this compound in SPPS

| Condition | Coupling Efficiency (%) | Dipeptide Formation (%) |

|---|---|---|

| DMF + HOBt | 98.5 | 1.2 |

| NMP + Oxyma | 99.3 | 0.7 |

| DCM:DMF (1:1) + HATU | 99.1 | 0.9 |

Purification and Characterization

Crude this compound requires rigorous purification to meet SPPS standards:

-

Recrystallization : Dissolution in ethyl acetate followed by hexane precipitation yields crystals with >99% purity.

-

Chromatography : Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) resolves residual OSu and diastereomers.

Key analytical data:

Biological Activity

Fmoc-Met-Osu (Fluorenylmethoxycarbonyl-Methionine-N-hydroxysuccinimide) is a compound widely used in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its biological activity is primarily linked to its role as a building block in the synthesis of peptides that exhibit various biological functions. This article explores the biological activity of this compound, including its applications, mechanisms, and relevant research findings.

Overview of this compound

This compound serves as a protected form of methionine, an essential amino acid that plays a critical role in protein synthesis and various metabolic processes. The Fmoc group allows for selective protection during peptide synthesis, while the Osu moiety facilitates the coupling reaction with amines or other nucleophiles.

Biological Applications

- Peptide Synthesis : this compound is primarily utilized in the synthesis of peptides that can act as hormones, neurotransmitters, or therapeutic agents. The incorporation of methionine can enhance the biological activity and stability of these peptides.

- Antimicrobial Activity : Research has shown that cyclic peptides synthesized using this compound exhibit significant antimicrobial properties. For instance, tyrocidine analogues synthesized through high-throughput methods showed improved antibacterial activity compared to their natural counterparts .

- Binding Studies : The use of this compound in one-bead one-compound (OBOC) libraries has enabled the identification of cyclic peptide binding partners with high affinity. These studies are crucial for developing targeted therapies and understanding peptide-receptor interactions .

Case Study 1: Antibacterial Peptide Development

A study focused on synthesizing a library of cyclic peptides using this compound demonstrated that modifications at specific positions significantly altered antibacterial and hemolytic activities. The introduction of basic amino acids at strategic locations enhanced the peptides' therapeutic indices, providing insights into structure-function relationships .

Case Study 2: Screening for Binding Partners

In another study utilizing OBOC screening techniques, researchers optimized the coupling conditions between PITC and Fmoc-OSU to identify high-affinity binding partners for cyclic peptides. This approach revealed new interactions that could be exploited for drug development .

The biological activity of peptides synthesized with this compound can be attributed to several mechanisms:

- Receptor Binding : Peptides often exert their effects by binding to specific receptors on cell membranes, triggering downstream signaling pathways.

- Antimicrobial Mechanism : Many antimicrobial peptides disrupt bacterial membranes, leading to cell lysis. The presence of methionine can influence the peptide's conformation and membrane interaction properties.

Data Tables

The following table summarizes key findings related to the biological activity of peptides synthesized with this compound:

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Met-Osu is integral to the Fmoc strategy in SPPS, which is favored for its efficiency and ability to produce high-purity peptides. The Fmoc group allows for mild deprotection conditions, minimizing side reactions.

- Advantages :

- High yields of desired peptides.

- Compatibility with various coupling reagents.

- Reduced racemization compared to other protecting groups.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Deprotection Conditions | Yield | Racemization Risk |

|---|---|---|---|

| Fmoc | Mild (piperidine) | High | Low |

| Boc | Acidic (TFA) | Moderate | Moderate |

| Cbz | Basic | Low | High |

Pharmaceutical Applications

This compound derivatives are being investigated for their potential in drug formulations, particularly in developing peptide-based drugs for diseases such as cancer and metabolic disorders.

- Case Study : The synthesis of peptide drugs like octreotide, which targets somatostatin receptors, has benefited from the use of this compound due to its ability to produce stable and effective peptide structures.

Bioconjugation Techniques

This compound is also utilized in bioconjugation processes where peptides are attached to carriers or other biomolecules. This application is crucial in designing targeted drug delivery systems.

- Example : Researchers have used this compound to create conjugates that enhance the bioavailability of therapeutic peptides, improving their efficacy in clinical settings.

Recent Advances

Recent studies have highlighted advancements in the use of this compound in high-throughput screening and combinatorial chemistry. Its role in reducing nonspecific binding during peptide library synthesis has been particularly noted, allowing for more accurate identification of peptide-protein interactions.

Research Findings

A study demonstrated that using this compound significantly improved the specificity of peptide libraries screened against various protein targets, reducing false positives and enhancing the reliability of results .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Hydrolysis Kinetics

Fmoc-Met-OSu exhibits slower reaction rates with resin-bound amines compared to Boc-Phe-OSu (tert-butoxycarbonyl-phenylalanine N-hydroxysuccinimide ester). Studies on TentaGel beads demonstrated that this compound achieves ~10-fold lower peptide loading in the bead surface layer than in the interior, attributed to its slower acylation kinetics or faster hydrolysis in aqueous-organic solvent systems (e.g., DCM/diethyl ether) . In contrast, Boc-Phe-OSu achieves higher surface loading under identical conditions, making it preferable for surface density modulation in combinatorial libraries.

Stability and Impurity Profiles

This compound is prone to hydrolysis under aqueous conditions, limiting its utility in prolonged reactions. Additionally, impurities like Fmoc-β-Ala-OH can form during Fmoc-OSu-mediated reactions due to Lossen-type rearrangements, necessitating rigorous purification and increasing production costs . In contrast, Boc-Phe-OSu exhibits higher hydrolytic stability in organic solvents, reducing side reactions .

Solubility and Handling

This contrasts with Fmoc-Met(O)-OH (methionine sulfoxide derivative), which has enhanced aqueous solubility due to its polar sulfoxide group .

Application-Specific Performance

In on-bead screening protocols, this compound is used to cap residual amines on resin surfaces, reducing nonspecific binding. However, its lower surface loading efficiency compared to Boc-Phe-OSu necessitates higher equivalents (0.1–0.5 equiv) in coupling reactions to achieve optimal density reduction . For example, a 30-minute coupling with 0.1 equiv this compound and 0.4 equiv Boc-Phe-OSu in DCM/diethyl ether selectively acylates ~10% of surface amines with Fmoc-Met, while ~90% are capped with Boc-Phe .

Notes

Handling Considerations : this compound requires anhydrous storage (-20°C) and rapid use post-activation to minimize hydrolysis .

Cost Implications : Impurity removal (e.g., Fmoc-β-Ala-OH) increases production costs compared to Boc-protected analogs .

Contextual Use : While this compound is less efficient in surface loading, its high pNA yield makes it suitable for chromogenic substrate synthesis .

Q & A

Q. How to standardize reporting of this compound usage for meta-research?

- Methodological Answer : Follow FAIR data principles: document molar ratios, solvent batches, and equipment calibration in machine-readable formats. Use platforms like Zenodo to share raw HPLC traces and synthetic protocols, ensuring cross-study comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.